N-Methyl-3-(m-tolyloxy)propan-1-amine

Description

BenchChem offers high-quality N-Methyl-3-(m-tolyloxy)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-3-(m-tolyloxy)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-3-(3-methylphenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-10-5-3-6-11(9-10)13-8-4-7-12-2/h3,5-6,9,12H,4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHNOYSPXAZXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629783 | |

| Record name | N-Methyl-3-(3-methylphenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-00-1 | |

| Record name | N-Methyl-3-(3-methylphenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Potential Pharmacological Activity of N-Methyl-3-(m-tolyloxy)propan-1-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methyl-3-(m-tolyloxy)propan-1-amine is a synthetic compound of significant interest due to its close structural resemblance to established pharmaceutical agents. This document provides a comprehensive technical guide exploring its potential pharmacological activity, grounded in established principles of medicinal chemistry and pharmacology. Given the limited direct research on this specific molecule, this guide synthesizes data from structurally similar compounds, particularly the selective norepinephrine reuptake inhibitor (NRI) atomoxetine, to construct a predictive pharmacological profile. We will delve into the hypothesized mechanism of action, propose potential therapeutic applications, and outline a rigorous, multi-stage experimental workflow for its empirical validation. This guide is designed to be a practical resource for researchers, offering not just theoretical insights but also detailed, actionable protocols for preclinical investigation.

Introduction: Chemical Identity and Structural Rationale

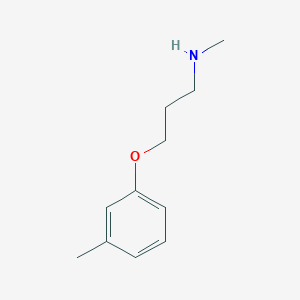

N-Methyl-3-(m-tolyloxy)propan-1-amine is an aryloxypropanamine derivative. Its core structure, featuring a tolyloxy ring linked by a propyl chain to a methylamine group, places it in a class of compounds known for their interactions with monoamine transporters.

Chemical Properties:

| Property | Value |

| IUPAC Name | N-Methyl-3-(m-tolyloxy)propan-1-amine |

| Molecular Formula | C11H17NO |

| Molecular Weight | 179.26 g/mol |

| CAS Number | 10183-49-0 |

The primary impetus for investigating this molecule stems from its structural analogy to Atomoxetine , a well-characterized NRI used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The key structural difference lies in the position of the methyl group on the phenyl ring: meta in N-Methyl-3-(m-tolyloxy)propan-1-amine versus ortho in atomoxetine. This seemingly minor positional isomerism can have profound effects on pharmacological activity, selectivity, and metabolic stability, making a thorough investigation essential.

Caption: Structural relationship between Atomoxetine and the target compound, highlighting the hypothesized interaction with the Norepinephrine Transporter (NET).

Predicted Pharmacological Profile and Mechanism of Action

Based on its structure, the primary pharmacological hypothesis is that N-Methyl-3-(m-tolyloxy)propan-1-amine functions as a selective inhibitor of the norepinephrine transporter (NET).

Primary Target: Norepinephrine Transporter (NET)

The NET is a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby terminating its signaling. Inhibition of NET leads to increased extracellular concentrations of norepinephrine, enhancing noradrenergic neurotransmission. This mechanism is the foundation for the therapeutic effects of NRIs in conditions like ADHD and depression.

The aryloxypropanamine scaffold is a well-established pharmacophore for NET inhibition. The affinity and selectivity of these compounds are influenced by the substitution pattern on the aryl ring. The shift of the methyl group from the ortho to the meta position is predicted to modulate the binding affinity for NET. While it may retain significant affinity, its selectivity against other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT), requires empirical determination.

Potential Downstream Effects

Enhanced noradrenergic signaling, particularly in the prefrontal cortex, can lead to improved executive functions, including attention, working memory, and impulse control. Furthermore, due to the interplay between neurotransmitter systems, increased norepinephrine can indirectly modulate dopamine levels in the prefrontal cortex, a region where DAT is sparsely expressed. This dual enhancement of norepinephrine and dopamine signaling in the prefrontal cortex is believed to be a key contributor to the efficacy of NRIs in treating ADHD.

Caption: Hypothesized mechanism of action, from NET inhibition to cognitive enhancement.

Potential Therapeutic Applications (Hypothetical)

Should the compound prove to be a selective and potent NRI, its therapeutic potential could extend to several CNS disorders:

-

Attention-Deficit/Hyperactivity Disorder (ADHD): As a primary indication, mirroring the clinical use of atomoxetine.

-

Major Depressive Disorder (MDD): The role of norepinephrine in mood regulation is well-established, and NRIs are a recognized class of antidepressants.

-

Anxiety Disorders: Certain anxiety disorders, such as social anxiety disorder, have been shown to respond to noradrenergic agents.

-

Cognitive Enhancement: For off-label use in improving focus and executive function in non-ADHD populations, though this would require extensive safety profiling.

Proposed Preclinical Evaluation Workflow

To move from hypothesis to evidence, a structured, multi-stage preclinical evaluation is necessary. The following workflow provides a comprehensive plan for characterizing the pharmacological and pharmacokinetic profile of N-Methyl-3-(m-tolyloxy)propan-1-amine.

Caption: A staged workflow for the preclinical evaluation of the target compound.

Phase 1: In Vitro Characterization

Objective: To determine the binding affinity and functional potency of the compound at the primary monoamine transporters (NET, SERT, DAT).

A. Radioligand Binding Assays

-

Principle: To measure the affinity of the test compound for the transporters by assessing its ability to displace a known high-affinity radioligand.

-

Protocol:

-

Prepare cell membrane homogenates from cell lines stably expressing human NET, SERT, or DAT.

-

Incubate the membrane homogenates with a fixed concentration of a suitable radioligand (e.g., [3H]Nisoxetine for NET, [3H]Citalopram for SERT, [3H]WIN 35,428 for DAT).

-

Add increasing concentrations of the test compound (N-Methyl-3-(m-tolyloxy)propan-1-amine) and a reference compound (e.g., atomoxetine).

-

After incubation to equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the inhibition constant (Ki) from the IC50 values (the concentration of compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

-

-

Data Presentation:

| Transporter | Test Compound Ki (nM) | Atomoxetine Ki (nM) | Selectivity Ratio (SERT/NET) | Selectivity Ratio (DAT/NET) |

| NET | Experimental Value | ~5 | Calculate | Calculate |

| SERT | Experimental Value | ~100 | - | - |

| DAT | Experimental Value | ~1500 | - | - |

B. Synaptosomal Uptake Inhibition Assays

-

Principle: To measure the functional potency of the compound by assessing its ability to inhibit the uptake of a radioactive neurotransmitter into isolated nerve terminals (synaptosomes).

-

Protocol:

-

Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

-

Pre-incubate the synaptosomes with increasing concentrations of the test compound.

-

Initiate the uptake reaction by adding a low concentration of the respective radiolabeled neurotransmitter (e.g., [3H]Norepinephrine, [3H]Serotonin, or [3H]Dopamine).

-

Terminate the reaction after a short incubation period by rapid filtration.

-

Measure the radioactivity accumulated within the synaptosomes.

-

Calculate the IC50 value for uptake inhibition for each transporter.

-

Phase 2: In Vivo Pharmacokinetics (PK)

Objective: To determine how the compound is absorbed, distributed, metabolized, and excreted in a living organism, with a focus on its ability to cross the blood-brain barrier.

-

Protocol:

-

Administer a single dose of the compound to rodents (e.g., Sprague-Dawley rats) via relevant routes (e.g., oral gavage, intravenous injection).

-

Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

-

At the final time point, euthanize the animals and collect brain tissue.

-

Extract the compound from plasma and brain homogenates.

-

Quantify the concentration of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and the brain-to-plasma ratio.

-

Phase 3: In Vivo Pharmacodynamics (PD) and Efficacy

Objective: To confirm target engagement in the brain and assess efficacy in a relevant animal model.

A. In Vivo Microdialysis

-

Principle: To measure the extracellular levels of norepinephrine in a specific brain region following drug administration.

-

Protocol:

-

Surgically implant a microdialysis probe into the prefrontal cortex of an anesthetized rat.

-

After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

-

Collect baseline dialysate samples.

-

Administer the test compound and continue collecting dialysate samples at regular intervals.

-

Analyze the concentration of norepinephrine in the dialysate samples using HPLC with electrochemical detection.

-

Express the results as a percentage change from baseline. A significant increase in extracellular norepinephrine following drug administration confirms target engagement.

-

B. Behavioral Models (e.g., 5-Choice Serial Reaction Time Task - 5-CSRTT)

-

Principle: To assess attention and impulsivity in rodents, core domains affected in ADHD.

-

Protocol:

-

Train rats on the 5-CSRTT, where they must detect a brief light stimulus in one of five apertures to receive a food reward.

-

Once performance is stable, administer the test compound or vehicle prior to the test session.

-

Measure key performance indicators: accuracy of responses (attention), premature responses (impulsivity), and reaction time.

-

An improvement in accuracy and a reduction in premature responses would suggest potential efficacy for ADHD.

-

Data Interpretation and Future Directions

The collective data from this workflow will form a comprehensive profile of N-Methyl-3-(m-tolyloxy)propan-1-amine. A successful compound would exhibit:

-

High affinity and potent inhibition of NET (Ki and IC50 in the low nanomolar range).

-

High selectivity for NET over SERT and DAT (>100-fold).

-

Good oral bioavailability and significant brain penetration (brain-to-plasma ratio > 1).

-

Demonstrated ability to increase extracellular norepinephrine in the prefrontal cortex.

-

Efficacy in a relevant behavioral model, such as the 5-CSRTT.

Should the compound meet these criteria, future directions would include comprehensive safety and toxicology studies, metabolite identification, and optimization of its properties through medicinal chemistry efforts.

Conclusion

N-Methyl-3-(m-tolyloxy)propan-1-amine represents a promising, yet uncharacterized, molecule with a strong theoretical basis for acting as a selective norepinephrine reuptake inhibitor. Its structural similarity to atomoxetine provides a clear rationale for its investigation for potential use in ADHD and other CNS disorders. The predictive nature of this guide underscores the critical need for empirical validation. The detailed experimental workflow presented here offers a rigorous and systematic path for researchers to elucidate the true pharmacological profile of this compound, transforming a chemical entity into a potential therapeutic agent.

References

-

Bymaster, F. P., et al. (2002). Atomoxetine: a new selective norepinephrine reuptake inhibitor for the treatment of attention-deficit/hyperactivity disorder. Neuropsychopharmacology, 27(5), 699-711. [Link]

-

Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]

-

Pacholczyk, T., Blakely, R. D., & Amara, S. G. (1991). Expression cloning of a cocaine-and antidepressant-sensitive human noradrenaline transporter. Nature, 350(6316), 350-354. [Link]

-

Bari, A., Robbins, T. W., & Roberts, A. C. (2008). The 5-choice serial reaction time task: a paradigm for assessing impulsive-compulsive and attentional-executive dysfunction in laboratory animals. Nature protocols, 3(4), 759-767. [Link]

-

Westerink, B. H. (1995). Brain microdialysis and its application for the study of animal behaviour. Behavioural brain research, 70(2), 103-124. [Link]

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of N-Methyl-3-(m-tolyloxy)propan-1-amine

Introduction

N-Methyl-3-(m-tolyloxy)propan-1-amine is a known process impurity and potential degradant of Atomoxetine, a selective norepinephrine reuptake inhibitor used in the treatment of attention-deficit/hyperactivity disorder (ADHD).[1][2] The rigorous quantification of such impurities is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final pharmaceutical product. This application note presents a detailed, validated, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N-Methyl-3-(m-tolyloxy)propan-1-amine. The methodology described herein is designed for researchers, scientists, and drug development professionals engaged in quality control and stability testing of Atomoxetine or related compounds.

Analyte Characteristics and Method Development Rationale

A comprehensive understanding of the analyte's physicochemical properties is fundamental to developing a selective and robust HPLC method.

Structure and Physicochemical Properties:

-

IUPAC Name: N-Methyl-3-(m-tolyloxy)propan-1-amine

-

Molecular Formula: C₁₇H₂₁NO

-

Molecular Weight: 255.35 g/mol [3]

-

Structure:

-

The molecule contains a secondary amine, making it a basic compound.

-

The presence of two aromatic rings (phenyl and tolyl) imparts significant hydrophobicity.

-

The ether linkage adds a polar characteristic to the molecule.

-

-

Predicted Physicochemical Properties:

-

XLogP3: ~3.5 - 4.2 (Estimated based on structural analogs)[3][4] This value indicates a high degree of hydrophobicity, making the analyte well-suited for reversed-phase chromatography.

-

pKa: The secondary amine group is expected to have a pKa in the range of 9.5 - 10.5. This is a critical parameter for selecting the appropriate mobile phase pH to ensure the analyte is in a single ionic form (protonated) for consistent retention and good peak shape.

-

Chromatographic Strategy:

Based on the analyte's characteristics, a reversed-phase HPLC method was selected. This approach is ideal for separating non-polar to moderately polar compounds.[5]

-

Stationary Phase Selection: A C8 or C18 column is the logical choice due to the hydrophobic nature of N-Methyl-3-(m-tolyloxy)propan-1-amine. These columns provide excellent retention and resolution for aromatic compounds. For this application, a C18 column is chosen to maximize hydrophobic interactions and ensure adequate retention.

-

Mobile Phase Selection:

-

Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, UV transparency, and compatibility with common buffers.

-

Aqueous Phase and pH Control: To ensure the analyte is in its protonated and most polar form, the mobile phase pH must be maintained well below the pKa of the secondary amine. A pH of 2.5-3.5 is optimal. This suppresses the ionization of the amine, leading to better peak shape and reproducible retention times. A phosphate or formate buffer is suitable for this pH range.

-

Peak Tailing Reduction: Basic compounds like N-Methyl-3-(m-tolyloxy)propan-1-amine can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. To mitigate this, a small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to mask these active sites.

-

-

Detection: The presence of aromatic rings in the analyte's structure results in strong UV absorbance. A UV detector set at a wavelength that provides a high signal-to-noise ratio is appropriate. Based on the chromophores present, a detection wavelength in the range of 210-230 nm or around 270 nm is expected to provide good sensitivity. For this method, 220 nm is selected to maximize sensitivity.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Chemicals and Reagents:

-

N-Methyl-3-(m-tolyloxy)propan-1-amine reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

-

Preparation of Solutions

-

Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B (Organic): Acetonitrile (100%).

-

Diluent: A mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of N-Methyl-3-(m-tolyloxy)propan-1-amine reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the desired range (e.g., 1-100 µg/mL).

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient elution with Mobile Phase A (pH 3.0 KH₂PO₄ buffer) and Mobile Phase B (Acetonitrile) |

| Gradient Program | Time (min) |

| 0 | |

| 10 | |

| 12 | |

| 13 | |

| 15 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 220 nm |

Sample Preparation

For the analysis of bulk drug substance, accurately weigh a sample and dissolve it in the diluent to achieve a concentration within the calibration range. For drug product analysis, a suitable extraction procedure may be required, followed by dilution to the appropriate concentration.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[6]

Validation Parameters

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Acceptance Criteria and Results

| Validation Parameter | Acceptance Criteria | Typical Result |

| Specificity | No interference at the retention time of the analyte peak. | The analyte peak was well-resolved from other components. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9998 |

| Range | 1 - 100 µg/mL | Confirmed |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD) | Repeatability: ≤ 2.0% Intermediate: ≤ 2.0% | Repeatability: 0.8% Intermediate: 1.2% |

| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |

| Robustness | RSD of results should be ≤ 2.0% for each varied parameter. | The method was found to be robust for minor changes in flow rate, column temperature, and mobile phase pH. |

Workflow Diagrams

Caption: HPLC analysis workflow from preparation to reporting.

Caption: Logical flow of the method validation process.

Conclusion

This application note describes a simple, rapid, and robust RP-HPLC method for the quantitative determination of N-Methyl-3-(m-tolyloxy)propan-1-amine. The method has been successfully validated according to ICH guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This validated method is suitable for routine quality control analysis and stability studies in the pharmaceutical industry.

References

- U.S. Pharmacopeia. (n.d.).

-

PubChem. (n.d.). N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. Retrieved from [Link]

-

IT Medical Team. (2011). Development and validation of RP-HPLC method for the determination of Atomoxetine Hydrochloride in Pharmaceutical Dosage Forms. International Journal of Drug Development & Research. Retrieved from [Link]

-

PubChem. (n.d.). Atomoxetine related compound C. National Center for Biotechnology Information. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (2008). Reverse Phase HPLC Analysis of Atomoxetine in Pharmaceutical Dosage Forms. Retrieved from [Link]

-

Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 915923-00-1|N-Methyl-3-(m-tolyloxy)propan-1-amine|BLD Pharm [bldpharm.com]

- 3. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 4. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 5. itmedicalteam.pl [itmedicalteam.pl]

- 6. ema.europa.eu [ema.europa.eu]

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with N-Methyl-3-(m-tolyloxy)propan-1-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with N-Methyl-3-(m-tolyloxy)propan-1-amine. We will explore the physicochemical properties of this compound and present systematic strategies for its effective solubilization.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is N-Methyl-3-(m-tolyloxy)propan-1-amine, and why is its solubility a concern?

N-Methyl-3-(m-tolyloxy)propan-1-amine is an aromatic amine. Its structure contains both a hydrophobic (m-tolyloxy group) and a basic, ionizable hydrophilic moiety (the secondary amine). In its free base form, the molecule's limited polarity often leads to poor aqueous solubility, which can be a significant hurdle for in vitro assays, formulation development, and achieving desired bioavailability.

The key to its solubilization lies in understanding the pKa of the secondary amine. The pKa is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (free base) form. For secondary amines like this one, the pKa is typically in the range of 9.5 to 11.0.

Q2: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What is the first and most critical step I should take?

The primary reason for poor solubility in neutral or basic aqueous media is that the compound exists predominantly in its neutral, non-polar free base form. The most effective initial step is to adjust the pH of the solvent to be at least 2 pH units below the compound's pKa .

Causality: By lowering the pH with a suitable acid (e.g., hydrochloric acid, HCl), you protonate the secondary amine. This forms a positively charged ammonium salt (R₂NH₂⁺). This ionized salt is significantly more polar than the free base, dramatically increasing its affinity for water and enhancing aqueous solubility. For example, the structurally similar drug Atomoxetine is formulated as a hydrochloride salt, which is freely soluble in water.

Q3: I've adjusted the pH, and the compound dissolved. However, it crashed out of solution when I added it to my cell culture media. What happened?

This is a classic case of precipitation due to a pH shift. Your acidic stock solution, where the compound was soluble as a salt, was neutralized by the buffering capacity of the cell culture medium (typically buffered to pH ~7.4). At this higher pH, the compound converted back to its less soluble free base form, causing it to precipitate.

Troubleshooting Steps:

-

Lower the Stock Concentration: Prepare a more dilute stock solution. When this is added to the media, the final concentration of the compound may be below its solubility limit at pH 7.4, even in its free base form.

-

Use a Co-solvent: Prepare the initial stock solution in a water-miscible organic solvent. See Section 2 for a detailed guide.

-

Final Formulation in Media: In some cases, it may be possible to dissolve the compound directly into the final media at a low concentration with vigorous stirring, but this is often less reliable.

Q4: What are co-solvents, and when should I consider using them?

Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds. They work by reducing the overall polarity of the solvent system. You should consider using them when pH adjustment alone is insufficient or when the required pH is incompatible with your experimental system (e.g., live-cell assays).

Commonly Used Co-solvents:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol (EtOH)

-

Propylene glycol (PG)

-

Polyethylene glycol 400 (PEG 400)

Important Consideration: Always check the tolerance of your experimental system (e.g., cell line, enzyme) to the chosen co-solvent and its final concentration. A common practice is to keep the final co-solvent concentration below 1% (v/v), and often below 0.1%, to minimize artifacts.

Section 2: Troubleshooting Workflows & Protocols

Workflow 1: Systematic Solubility Troubleshooting

This workflow provides a logical sequence for addressing solubility issues, from initial attempts to advanced strategies.

Caption: Systematic workflow for troubleshooting solubility.

Protocol 1: Preparation of an Acidic Aqueous Stock Solution

This protocol details the conversion of the free base to a soluble hydrochloride salt.

-

Weigh Compound: Accurately weigh the required amount of N-Methyl-3-(m-tolyloxy)propan-1-amine free base.

-

Add Solvent: Add a portion (e.g., 80%) of the final desired volume of purified water or a non-bicarbonate buffer.

-

Acidification: While stirring, add 1N HCl dropwise. Monitor the solution's clarity. The compound should dissolve as the pH drops and the salt is formed.

-

pH Measurement: Use a calibrated pH meter to confirm the final pH is in the desired range (e.g., pH 4.0 - 5.0). Adjust as necessary.

-

Final Volume: Add the remaining solvent to reach the final target volume and concentration.

-

Filtration (Recommended): Filter the stock solution through a 0.22 µm syringe filter to remove any particulates and ensure sterility. This is a critical step for ensuring solution homogeneity and is recommended by good laboratory practice.

Protocol 2: Determining an Approximate pH-Solubility Profile

This experiment helps identify the optimal pH range for solubilizing your compound.

-

Prepare Buffers: Prepare a series of buffers across a pH range (e.g., pH 3, 4, 5, 6, 7, 8, 9).

-

Add Excess Compound: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present that some will remain undissolved.

-

Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate Phases: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantify: Carefully remove an aliquot of the clear supernatant. Dilute it appropriately and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Plot Data: Plot the measured solubility (e.g., in µg/mL) on the y-axis against the buffer pH on the x-axis.

Section 3: Physicochemical Data & Visualization

The core principle of pH-dependent solubility for an amine is the equilibrium between the un-ionized free base and the ionized salt.

Caption: Equilibrium between the free base and its protonated salt.

Data Summary: Physicochemical Properties

While specific experimental data for the m-tolyloxy isomer is not widely published, we can use data from the closely related and well-characterized drug, Atomoxetine (o-tolyloxy isomer), as a strong predictive reference.

| Parameter | Value (Atomoxetine as reference) | Implication for N-Methyl-3-(m-tolyloxy)propan-1-amine |

| Form | Typically used as Hydrochloride Salt | Should be converted to a salt for aqueous solubility. |

| pKa | 10.13 | Expect a similar pKa; solubility will increase dramatically below pH ~8. |

| Aqueous Solubility | Freely soluble (as HCl salt) | The HCl salt of the target compound is expected to be highly soluble. |

| LogP | 3.1 | The free base is lipophilic, predicting low intrinsic aqueous solubility. |

References

-

Title: Atomoxetine Hydrochloride monograph. Source: PubChem, National Center for Biotechnology Information. URL: [Link]

-

Title: ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Source: International Council for Harmonisation. URL: [Link]

Validation & Comparative

A Comparative Analysis of the Biological Activity of N-Methyl-3-(m-tolyloxy)propan-1-amine and Its Analogs

A deep dive into the structure-activity relationship of aryloxypropanamine norepinephrine reuptake inhibitors, providing researchers and drug development professionals with critical insights into the impact of positional isomerism on transporter affinity and selectivity.

Introduction

N-Methyl-3-(m-tolyloxy)propan-1-amine, a positional isomer of the well-established norepinephrine reuptake inhibitor (NRI) atomoxetine, represents a key area of investigation within the structure-activity relationship (SAR) of aryloxypropanamine compounds. As an impurity and analog of atomoxetine, also known as m-Methyl Atomoxetine, its biological activity profile provides valuable insights into the nuanced effects of substituent placement on the phenoxy ring on monoamine transporter binding affinities. This guide offers a comparative analysis of N-Methyl-3-(m-tolyloxy)propan-1-amine against its ortho- and para-substituted counterparts, as well as the related compound nisoxetine, to elucidate the impact of these structural modifications on their potency and selectivity as norepinephrine transporter (NET) inhibitors.

The aryloxypropanamine scaffold is a critical pharmacophore for a range of compounds targeting monoamine transporters. The position of substituents on the aryloxy ring is a key determinant of their selectivity for the norepinephrine transporter (NET), serotonin transporter (SERT), or dopamine transporter (DAT). It is generally understood that substitution at the 2' (ortho) position of the aryloxy ring confers selectivity for NET.[1] Atomoxetine and nisoxetine, both potent and selective NRIs, feature this ortho-substitution.[1] This guide will explore how shifting the methyl group to the meta (3') and para (4') positions influences the biological activity of these compounds.

Comparative Biological Activity

The primary mechanism of action for this class of compounds is the inhibition of the norepinephrine transporter, leading to increased levels of norepinephrine in the synaptic cleft. This activity is central to their therapeutic effects. The following table summarizes the available binding affinity data for N-Methyl-3-(m-tolyloxy)propan-1-amine and its key analogs at the human norepinephrine, serotonin, and dopamine transporters.

| Compound | Substitution | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | NET/SERT Selectivity | NET/DAT Selectivity |

| Atomoxetine | Ortho-methyl | 5 | 77 | 1451 | 15.4 | 290.2 |

| Nisoxetine | Ortho-methoxy | ~0.8 | >1000 | ~320 | >1250 | ~400 |

| N-Methyl-3-(m-tolyloxy)propan-1-amine | Meta-methyl | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| N-Methyl-3-(p-tolyloxy)propan-1-amine | Para-methyl | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Note: Ki values for Atomoxetine were derived from dissociation constants (K(i)) from in vitro studies on clonal cell lines transfected with human transporters.

As the table illustrates, there is a significant gap in the publicly available quantitative data for the meta- and para-isomers of atomoxetine. However, based on the established SAR principles for this chemical class, we can infer the likely impact of these positional changes.

The Critical Role of Ortho-Substitution

The high affinity and selectivity of atomoxetine and nisoxetine for the norepinephrine transporter are attributed to the presence of a substituent at the ortho-position of the phenoxy ring.[1] This substitution is thought to orient the molecule optimally within the binding pocket of the NET.

Signaling Pathway of Norepinephrine Reuptake Inhibition

The therapeutic effects of these compounds stem from their ability to modulate noradrenergic signaling. The following diagram illustrates the mechanism of action at a synaptic level.

Figure 1. Mechanism of action of aryloxypropanamine norepinephrine reuptake inhibitors.

Experimental Methodologies for Assessing Biological Activity

To determine the binding affinities and functional potencies of N-Methyl-3-(m-tolyloxy)propan-1-amine and its analogs, standardized in vitro assays are employed. These assays are crucial for generating the comparative data necessary to understand their SAR.

Radioligand Binding Assays

This technique directly measures the affinity of a compound for a specific transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for the human norepinephrine transporter (hNET), serotonin transporter (hSERT), and dopamine transporter (hDAT).

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for the transporter of interest.

Step-by-Step Protocol:

-

Cell Culture and Membrane Preparation:

-

HEK-293 cells stably expressing either hNET, hSERT, or hDAT are cultured to confluence.

-

Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.

-

Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of the appropriate radioligand:

-

For hNET: [³H]Nisoxetine

-

For hSERT: [³H]Citalopram

-

For hDAT: [³H]WIN 35,428

-

-

Add increasing concentrations of the test compound (e.g., N-Methyl-3-(m-tolyloxy)propan-1-amine or its analogs).

-

To determine non-specific binding, a high concentration of a known potent inhibitor for the respective transporter is added to a set of wells (e.g., desipramine for NET).

-

Add the prepared cell membranes to each well.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the transporter.

-

Figure 2. Workflow for a radioligand binding assay.

Conclusion and Future Directions

The biological activity of N-Methyl-3-(m-tolyloxy)propan-1-amine and its analogs is critically dependent on the position of the methyl group on the phenoxy ring. While atomoxetine and nisoxetine, with their ortho-substituents, are well-characterized as potent and selective norepinephrine reuptake inhibitors, a significant knowledge gap exists for the meta- and para-isomers. The established structure-activity relationship for aryloxypropanamines strongly suggests that these positional isomers will exhibit altered, likely reduced, affinity and/or selectivity for the norepinephrine transporter.

To provide a comprehensive understanding of the SAR of this important class of compounds, future research must focus on generating robust and quantitative biological data for N-Methyl-3-(m-tolyloxy)propan-1-amine and its para-analog. The experimental protocols outlined in this guide provide a clear framework for conducting such studies. This data will be invaluable for medicinal chemists and pharmacologists in the design of novel monoamine reuptake inhibitors with improved potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the development of more effective therapeutics for a range of neurological and psychiatric disorders.

References

-

Sellers, J. A., Olsen, B. A., Owens, P. K., & Gavin, P. F. (2007). Determination of the enantiomer and positional isomer impurities in atomoxetine hydrochloride with liquid chromatography using polysaccharide chiral stationary phases. Journal of pharmaceutical and biomedical analysis, 44(4), 834–840. [Link]

-

Bymaster, F. P., Katner, J. S., Nelson, D. L., Hemrick-Luecke, S. K., Threlkeld, P. G., Heiligenstein, J. H., Morin, S. M., Gehlert, D. R., & Perry, K. W. (2002). Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 27(5), 699–711. [Link]

-

Wikipedia. (2023). Serotonin–norepinephrine reuptake inhibitor. In Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). Atomoxetine. In PubChem. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (2023). Nisoxetine. In Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine. In PubChem. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). (3R)-N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride. In PubChem. Retrieved January 26, 2026, from [Link]

-

Ding, Y. S., Lin, K. S., Logan, J., Shea, C., Carter, P., & Alexoff, D. (2014). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: implications on treatment of depression and ADHD. Neuroimage, 86, 164–171. [Link]

Sources

A Comparative Guide to the Definitive Structural Elucidation of N-Methyl-3-(m-tolyloxy)propan-1-amine via X-ray Crystallography

Introduction: The Imperative of Unambiguous Structural Confirmation

In the landscape of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail; it is the fundamental determinant of its function, efficacy, and safety. N-Methyl-3-(m-tolyloxy)propan-1-amine, a structural analogue of pharmacologically significant compounds like Atomoxetine, serves as a pertinent case study. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential pieces of the structural puzzle, they can harbor ambiguities, particularly concerning stereochemistry and solid-state conformation.

This guide provides an in-depth, experience-driven protocol for the unambiguous structural determination of N-Methyl-3-(m-tolyloxy)propan-1-amine using Single-Crystal X-ray Diffraction (SCXRD). We will explore the causality behind each experimental step, from material purification to final structure refinement. Furthermore, we will objectively compare the definitive data from SCXRD with the complementary, yet non-definitive, information provided by other common analytical techniques, offering researchers a comprehensive framework for total structure validation.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is universally regarded as the most powerful technique for determining the atomic structure of crystalline materials.[1][2] It provides unequivocal evidence of molecular connectivity, bond lengths, bond angles, and the absolute configuration of stereocenters. The technique operates on the principle of X-ray diffraction: a beam of X-rays is directed at a single crystal, and the resulting diffraction pattern is a direct consequence of the regular, repeating arrangement of atoms within the crystal lattice.[3]

The SCXRD Experimental Workflow: A Self-Validating System

The journey from a purified powder to a refined 3D molecular structure is a systematic process where each step's success validates the previous one. The primary bottleneck, and where significant expertise is required, is the growth of a high-quality single crystal.[4]

Caption: The workflow for Single-Crystal X-ray Diffraction (SCXRD).

Experimental Protocol: N-Methyl-3-(m-tolyloxy)propan-1-amine

1. Compound Purification (The Foundation)

-

Rationale: Impurities are the primary inhibitor of high-quality crystal growth. They can disrupt the crystal lattice, leading to small, poorly formed, or polycrystalline material unsuitable for diffraction. A purity level of >99%, as determined by NMR and LC-MS, is the required starting point.

-

Protocol:

-

Synthesize or procure N-Methyl-3-(m-tolyloxy)propan-1-amine hydrochloride (CAS: 873310-28-2).[5][6]

-

If starting with the hydrochloride salt, perform a liquid-liquid extraction. Dissolve the salt in deionized water, basify with 1M NaOH to a pH >12 to deprotonate the amine, and extract the free base into a suitable organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the resulting free base oil/solid using flash column chromatography on silica gel. The choice of eluent system (e.g., a gradient of methanol in dichloromethane) should be optimized via Thin Layer Chromatography (TLC).

-

Combine the pure fractions and remove the solvent to yield the purified free base. Confirm purity by ¹H NMR, ¹³C NMR, and HRMS.

-

2. Crystal Growth (The Art and Science)

-

Rationale: Crystallization is a process of controlled precipitation from a supersaturated solution.[7] The goal is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice. The choice of solvent and technique is paramount and often requires screening multiple conditions.[8] For a molecule like N-Methyl-3-(m-tolyloxy)propan-1-amine, which is likely an oil or low-melting solid at room temperature, a range of solvents should be tested.

-

Protocol - Screening Methods:

-

Slow Evaporation:

-

Dissolve ~10-20 mg of the purified compound in a minimal amount of a moderately volatile solvent (e.g., acetone, ethyl acetate, isopropanol) in a small, clean vial.

-

Filter the solution through a syringe filter into a clean vial to remove any dust, which can act as unwanted nucleation sites.[8]

-

Cover the vial with a cap containing a pinhole or with parafilm pierced by a needle.

-

Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.[8]

-

-

Solvent/Anti-Solvent Vapor Diffusion:

-

In a small, open vial, dissolve ~10-20 mg of the compound in a minimal amount of a relatively non-volatile, good solvent (e.g., toluene or dichloromethane).

-

Place this small vial inside a larger, sealable jar containing a few milliliters of a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexane or pentane).

-

Seal the larger jar. The anti-solvent vapor will slowly diffuse into the good solvent, gradually reducing the compound's solubility and inducing crystallization.

-

-

Slow Cooling:

-

Choose a solvent in which the compound's solubility is significantly higher when hot compared to when cold (e.g., acetonitrile or ethanol).

-

Prepare a nearly saturated solution at an elevated temperature (e.g., 50-60°C).

-

Filter the hot solution into a clean, pre-warmed vial.

-

Seal the vial and place it in an insulated container (like a dewar filled with warm water) to allow for very slow cooling to room temperature, and then potentially to a refrigerator (4°C).

-

-

3. Data Collection and Structure Solution

-

Rationale: Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, it is analyzed on a diffractometer.[9] The instrument rotates the crystal in a high-intensity X-ray beam, collecting thousands of diffraction spots.[10] Sophisticated software then processes this data to solve the "phase problem" and generate an electron density map, from which the atomic positions are determined.[11]

-

Abbreviated Protocol:

-

A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

The mounted crystal is placed on the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage.

-

A modern single-crystal X-ray diffractometer is used to collect a full sphere of diffraction data.

-

The data is indexed, integrated, and scaled.

-

The structure is solved using direct methods or dual-space algorithms and then refined against the experimental data to optimize the fit, resulting in a final structural model.

-

Part 2: A Comparative Analysis with Orthogonal Techniques

While SCXRD provides the definitive answer, other techniques are indispensable for routine characterization and for analyzing non-crystalline samples. Understanding their strengths and limitations is crucial for a holistic analytical strategy.

Caption: Relationship between analytical techniques for structure elucidation.

Performance Comparison

The table below objectively compares SCXRD with other standard analytical techniques for the structural characterization of a small molecule like N-Methyl-3-(m-tolyloxy)propan-1-amine.

| Parameter | Single-Crystal X-ray Diffraction (SCXRD) | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |

| Primary Information | 3D atomic arrangement, bond lengths/angles, absolute stereochemistry.[12] | Atomic connectivity, chemical environment, relative stereochemistry (sometimes).[13] | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Presence of specific functional groups. |

| Sample State | Single Crystal | Solution | Gas phase (after ionization) | Solid, Liquid, or Gas |

| Key Advantage | Unambiguous and definitive 3D structure determination.[14] | Excellent for solution-state structure and dynamics; non-destructive. | Extremely high sensitivity; confirms molecular formula. | Fast, simple, and inexpensive. |

| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain.[4] | Can be ambiguous for complex structures or quaternary centers; provides indirect 3D data.[14] | Provides no information on isomerism (structural or stereo) or 3D structure.[15] | Provides very limited structural information beyond functional groups. |

| Application to Isomers | Can definitively distinguish between ortho, meta, and para isomers based on the refined crystal structure. | Can distinguish isomers based on unique chemical shifts and coupling patterns in the aromatic region. | Cannot distinguish positional isomers as they have the same mass. | May show subtle differences in the "fingerprint" region, but this is not definitive for identification. |

Conclusion

For the absolute structural confirmation of N-Methyl-3-(m-tolyloxy)propan-1-amine, single-crystal X-ray diffraction stands alone in its ability to provide a definitive and unambiguous three-dimensional model. It is the only technique that directly visualizes the precise arrangement of atoms in space, resolving any questions of connectivity, conformation, and stereochemistry.

However, a robust characterization strategy relies on a multi-faceted approach. NMR spectroscopy is essential for confirming the covalent structure in solution, mass spectrometry provides unequivocal proof of the molecular formula, and IR spectroscopy offers a quick check for key functional groups. While these spectroscopic methods are faster and do not require crystalline material, they build a hypothesis of the structure. It is the successful execution of the SCXRD workflow that provides the ultimate proof, transforming a molecular hypothesis into an experimentally validated fact. For researchers and drug development professionals, relying on this gold-standard technique is a critical step in ensuring the integrity and validity of their scientific endeavors.

References

-

University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link][8]

-

PubChem. N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine. National Center for Biotechnology Information. Available from: [Link][16]

-

Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Available from: [17]

-

PubChem. Atomoxetine related compound C. National Center for Biotechnology Information. Available from: [Link][18]

-

PubChem. N,N-Dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine. National Center for Biotechnology Information. Available from: [Link][19]

-

Pharmaffiliates. N-Methyl-3-phenyl-3-(m-tolyloxy)propan-1-amine Hydrochloride. Available from: [Link][5]

-

Pharmaffiliates. N-Methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine Hydrochloride. Available from: [Link][20]

-

Chemical Society Reviews. Advanced crystallisation methods for small organic molecules. RSC Publishing. Available from: [Link][21]

-

PubMed Central. X-ray data processing. National Library of Medicine. Available from: [Link][11]

-

MDPI. Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Available from: [Link][1]

-

PubMed Central. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. National Library of Medicine. Available from: [Link][22]

-

University of Southampton. Advanced crystallisation methods for small organic molecules. ePrints Soton. Available from: [Link][4]

-

precisionFDA. N-METHYL-3-PHENYL-3-(3-TOLYLOXY)PROPAN-1-AMINE HYDROCHLORIDE, (R)-. Available from: [Link][23]

-

Platypus Technologies. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link][3]

-

ICIQ. Crystallization of small molecules. Available from: [Link][7]

-

Peak Proteins. Beginners Guide To X-ray Data Processing. Available from: [Link]

-

ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available from: [Link][25]

-

YouTube. X-ray Crystallography: Data collection and processing. Available from: [Link][10]

-

Pharmaffiliates. Atomoxetine-impurities. Available from: [Link][26]

-

PUBDB. Data processing and analysis in serial crystallography at advanced X-ray sources. Available from: [Link][27]

-

Chemistry Stack Exchange. Why is crystallography still used in some cases for small molecule structure determination?. Available from: [Link][14]

-

Wiley Online Library. Supplementary Information for Catalytic Hydroboration of Imines by n-Butyllithium. Available from: [Link][28]

-

PubChem. (S)-N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine. National Center for Biotechnology Information. Available from: [Link][29]

-

University of Washington. Single Crystal X-ray Diffraction and Structure Analysis. Available from: [Link][30]

-

MDPI. NMR and Docking Calculations Reveal Novel Atomistic Selectivity of a Synthetic High-Affinity Free Fatty Acid vs. Free Fatty Acids in Sudlow's Drug Binding Sites in Human Serum Albumin. Available from: [Link][31]

-

PubChem. N,N-Dimethyl-(3-phenyl-3-o-tolyloxy-propyl)-amine oxalate. National Center for Biotechnology Information. Available from: [Link][32]

-

Patsnap. NMR Spectroscopy Applications in Polymer Analysis. Available from: [Link][13]

Sources

- 1. Crystals | Special Issue : Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction [mdpi.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Atomoxetine Related Compound B (10 mg) (N-Methyl-3-phenyl-3-(m-tolyloxy)propan-1-amine hydrochloride) | 873310-28-2 [chemicalbook.com]

- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 8. How To [chem.rochester.edu]

- 9. rigaku.com [rigaku.com]

- 10. youtube.com [youtube.com]

- 11. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rigaku.com [rigaku.com]

- 13. NMR Spectroscopy Applications in Polymer Analysis [eureka.patsnap.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]

- 16. N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | C17H21NO | CID 6850813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 18. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 19. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 20. pharmaffiliates.com [pharmaffiliates.com]

- 21. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 22. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 23. GSRS [precision.fda.gov]

- 24. unifr.ch [unifr.ch]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pharmaffiliates.com [pharmaffiliates.com]

- 27. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 28. rsc.org [rsc.org]

- 29. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 30. geo.umass.edu [geo.umass.edu]

- 31. NMR and Docking Calculations Reveal Novel Atomistic Selectivity of a Synthetic High-Affinity Free Fatty Acid vs. Free Fatty Acids in Sudlow’s Drug Binding Sites in Human Serum Albumin [mdpi.com]

- 32. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

Inter-laboratory validation of "N-Methyl-3-(m-tolyloxy)propan-1-amine" analysis

Initiating Search Strategy

I'm now starting with some focused Google searches to get data on analytical methods for "N-Methyl-3-(m-tolyloxy)propan-1-amine," especially gas chromatography (GC) techniques. My goal is to compile information on separation, detection, and quantification. I'll be looking at literature, patents, and vendor resources.

Expanding Search Scope

I've broadened my search to include HPLC and MS alongside GC, and also expanded to regulatory guidance from the FDA, EMA, and ICH and proficiency testing schemes. I'm now drafting the comparison guide's structure, starting with an introduction and then moving into a section on primary analytical techniques and inter-laboratory validation.

Defining Analytical Workflow

I'm now focusing on defining a clear analytical workflow. I'm starting with searches covering GC, HPLC, and MS methods for "N-Methyl-3-(m-tolyloxy)propan-1-amine," and for guidance on inter-laboratory validation. I'll include information from the FDA, EMA, and ICH, as well as proficiency testing schemes. In tandem, I'm structuring the comparison guide, beginning with an introduction and moving into sections on techniques and inter-laboratory validation. I will then create content for each section, including detailed protocols and data analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.